Cas no 74701-47-6 (2-Ethyl-6-isopropylpyridine)
2-Ethyl-6-isopropylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Ethyl-6-isopropylpyridine
- 2-ethyl-6-propan-2-ylpyridine
- 6-ethyl-2-(methylethyl)pyridine
- FBJCTMMJWADBLG-UHFFFAOYSA-N
- A838200
- DTXSID30225688
- 74701-47-6
- 2-ethyl-6-isopropyl-pyridine
- SCHEMBL1581851
- 2-Ethyl-6-isopropyl pyridine
- GS2393
- FT-0641534
- DB-055899
- DTXCID60148179
-
- MDL: MFCD00061085
- Inchi: 1S/C10H15N/c1-4-9-6-5-7-10(11-9)8(2)3/h5-8H,4H2,1-3H3
- InChI Key: FBJCTMMJWADBLG-UHFFFAOYSA-N
- SMILES: N1C(=CC=CC=1C(C)C)CC
Computed Properties
- Exact Mass: 149.12000
- Monoisotopic Mass: 149.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.8
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Color/Form: Liquid
- Density: 0.901
- Boiling Point: 188.2°C at 760 mmHg
- Flash Point: 60.4°C
- Refractive Index: 1.492
- PSA: 12.89000
- LogP: 2.76740
- Solubility: Not determined
2-Ethyl-6-isopropylpyridine Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
2-Ethyl-6-isopropylpyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Ethyl-6-isopropylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB126328-5 g |
2-Ethyl-6-isopropylpyridine, 97%; . |
74701-47-6 | 97% | 5g |
€73.00 | 2022-06-12 | |
| abcr | AB126328-25 g |
2-Ethyl-6-isopropylpyridine, 97%; . |
74701-47-6 | 97% | 25g |
€240.00 | 2022-06-12 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20398-5g |
2-Ethyl-6-isopropylpyridine, 97% |
74701-47-6 | 97% | 5g |
¥1709.00 | 2023-02-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20398-25g |
2-Ethyl-6-isopropylpyridine, 97% |
74701-47-6 | 97% | 25g |
¥6906.00 | 2023-02-09 |
2-Ethyl-6-isopropylpyridine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-Ethyl-6-isopropylpyridine
Professional Introduction to 2-Ethyl-6-isopropylpyridine (CAS No. 74701-47-6)
2-Ethyl-6-isopropylpyridine, a compound with the chemical formula C11H17N, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, identified by its unique CAS number 74701-47-6, has garnered attention due to its versatile applications and structural properties. The presence of both ethyl and isopropyl substituents on the pyridine ring imparts distinct chemical characteristics that make it a valuable intermediate in synthesizing various pharmacologically active agents.
The compound's structure, featuring a six-membered heterocyclic ring with nitrogen, allows for a wide range of interactions with biological targets. This makes 2-Ethyl-6-isopropylpyridine a promising candidate for drug development, particularly in the treatment of neurological and cardiovascular disorders. Recent studies have highlighted its potential in modulating enzyme activity and receptor binding, which are crucial mechanisms in drug action.
In the context of modern pharmaceutical research, 2-Ethyl-6-isopropylpyridine has been explored for its role in developing novel therapeutic agents. Its ability to serve as a scaffold for further chemical modifications has opened up new avenues in medicinal chemistry. Researchers have leveraged its structural framework to create derivatives with enhanced pharmacological properties, such as improved solubility and bioavailability.
One of the most intriguing aspects of this compound is its reactivity and stability under various conditions. The ethyl and isopropyl groups contribute to its overall stability while also providing sites for functionalization. This balance has made it a preferred choice for synthetic chemists working on complex molecular architectures. The compound's compatibility with various reaction conditions, including catalytic hydrogenation and nucleophilic substitution, further underscores its versatility.
The applications of 2-Ethyl-6-isopropylpyridine extend beyond pharmaceuticals into other areas such as agrochemicals and specialty chemicals. Its unique chemical profile makes it suitable for synthesizing intermediates that are used in the production of pesticides and other industrial chemicals. This broad utility underscores the importance of having a robust understanding of its properties and reactivity.
Recent advancements in computational chemistry have also shed new light on the potential of 2-Ethyl-6-isopropylpyridine. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights have been instrumental in guiding the design of more effective drugs by predicting how structural modifications will affect biological activity.
The synthesis of 2-Ethyl-6-isopropylpyridine involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the pyridine ring followed by the introduction of the ethyl and isopropyl groups. Advanced synthetic techniques, such as cross-coupling reactions and transition metal catalysis, have been employed to achieve high yields and purity levels.
In conclusion, 2-Ethyl-6-isopropylpyridine (CAS No. 74701-47-6) is a multifaceted compound with significant potential in pharmaceuticals and beyond. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop new drugs and materials. As our understanding of its properties continues to grow, so too will its applications in various scientific disciplines.
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